molecular formula C21H23FN4OS B2816608 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone CAS No. 1351660-16-6

2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone

Cat. No.: B2816608
CAS No.: 1351660-16-6
M. Wt: 398.5
InChI Key: IQBVDCVYJGOKMV-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone is a synthetic small molecule featuring a benzothiazole-piperazine-ethanone scaffold. Key structural elements include:

  • Methylamino linker: Connects the benzothiazole to the ethanone moiety, introducing steric and electronic modulation.
  • 4-(m-Tolyl)piperazine: A piperazine ring substituted with a meta-methylphenyl group, influencing lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-1-[4-(3-methylphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4OS/c1-15-5-3-6-16(13-15)25-9-11-26(12-10-25)19(27)14-24(2)21-23-20-17(22)7-4-8-18(20)28-21/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBVDCVYJGOKMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)CN(C)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a fluorobenzo[d]thiazole moiety and a piperazine ring, which are known to influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H20FN5OSC_{19}H_{20}FN_5OS, with a molecular weight of approximately 385.5 g/mol. The structure can be represented as follows:

Component Structure
Fluorobenzo[d]thiazole Fluorobenzo[d]thiazole
Piperazine Piperazine

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially influencing metabolic pathways relevant to various diseases.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of fluorobenzo[d]thiazole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity.

Anticancer Potential

In vitro studies have explored the anticancer potential of related compounds. For example, compounds featuring piperazine rings have been noted for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as tyrosinase, which is involved in melanin production. Inhibitors of tyrosinase can be valuable in treating conditions like hyperpigmentation and melanoma. Studies have indicated that similar compounds exhibit competitive inhibition with low IC50 values, suggesting that this compound could have therapeutic applications in dermatology.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Tyrosinase Inhibition : A study demonstrated that structurally related piperazine derivatives showed promising results as tyrosinase inhibitors with IC50 values significantly lower than standard reference compounds like kojic acid . This suggests that the compound under discussion may also exhibit similar inhibitory effects.
  • Antimelanogenic Effects : Another investigation into the antimelanogenic properties of piperazine derivatives indicated non-cytotoxicity while effectively reducing melanin synthesis in B16F10 cells . This is particularly relevant for applications in skin lightening agents.
  • Kinetic Studies : Kinetic analyses on enzyme inhibition revealed that certain piperazine-based compounds acted as competitive inhibitors, providing insights into their binding mechanisms and potential therapeutic uses .

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone exhibit significant activity against various neurological disorders. The compound’s interaction with serotonin receptors suggests potential use as an antidepressant or anxiolytic agent. Studies have shown that modifications in the piperazine structure can lead to increased affinity for serotonin receptors, enhancing therapeutic efficacy .

Anticancer Activity

The benzo[d]thiazole component is associated with anticancer properties. Compounds containing this moiety have been documented to inhibit tumor growth in several cancer types. For instance, research has demonstrated that derivatives of benzo[d]thiazole can induce apoptosis in cancer cells through the activation of specific signaling pathways . This highlights the potential of this compound in cancer therapy.

Antimicrobial Properties

Emerging studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens. The presence of fluorine in the structure may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy as an antimicrobial agent . This opens avenues for further research into its use as a treatment for bacterial infections.

Case Studies

Several case studies have explored the applications of related compounds:

Case Study 1: Antidepressant Effects

A study conducted on a series of piperazine derivatives demonstrated that modifications to the piperazine ring significantly influenced their antidepressant effects. The study found that introducing a benzo[d]thiazole group improved binding affinity to serotonin receptors, suggesting a promising direction for developing new antidepressants .

Case Study 2: Cancer Cell Line Inhibition

Research involving the synthesis of benzo[d]thiazole derivatives revealed that certain compounds could inhibit cell proliferation in breast and colon cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest, indicating that similar modifications to the structure of this compound could yield effective anticancer agents .

Comparison with Similar Compounds

Structural Analogues with Benzothiazole-Piperazine Scaffolds

Key Observations :

  • Substituent Effects: The 4-fluoro group on the target compound likely enhances metabolic stability compared to non-fluorinated analogues (e.g., compound 15) . Ethoxy substituents (e.g., 941869-25-6) may increase lipophilicity but reduce electronic effects compared to fluorine .
  • Piperazine Modifications : The m-tolyl group in the target compound provides moderate lipophilicity, whereas isoxazole (941869-25-6) or sulfonyl groups () introduce polar or steric variations .

Key Observations :

  • High yields (~85–88%) for urea derivatives () suggest efficient coupling strategies, which could be adapted for the target compound’s synthesis .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data for Selected Analogues
Compound (Example) ¹H-NMR (δ, ppm) ESI-MS/EI-MS (m/z) Melting Point (°C) Source
Target Compound N/A N/A N/A N/A
5i () 7.2–8.1 (aromatic H) 593.17 (EI-MS) N/A
7e () N/A N/A 131–134
1f () 6.8–8.3 (aromatic H) 667.9 (ESI-MS) 198–200

Key Observations :

  • Aromatic protons in benzothiazole derivatives typically resonate between δ 7.2–8.5 ppm, consistent with analogues in and .
  • Melting points for sulfonyl piperazines () range widely (123–167°C), suggesting crystallinity influenced by sulfonyl/tetrazole groups .

Q & A

Basic Research Question: What synthetic methodologies are recommended for preparing 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone?

Answer:
The synthesis involves multi-step organic reactions, typically:

Core Formation : Coupling 4-fluorobenzo[d]thiazole-2-amine with a methylating agent (e.g., methyl iodide) under basic conditions to introduce the methylamino group .

Piperazine Functionalization : Reacting 4-(m-tolyl)piperazine with a ketone precursor (e.g., bromoethanone) via nucleophilic substitution. Temperature control (~60–80°C) and polar aprotic solvents (e.g., DMF) improve yield .

Final Coupling : Linking the two intermediates via amide bond formation using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .
Key Optimization : Monitor reaction progress with TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Question: How can contradictory spectral data (e.g., NMR vs. MS) during structural elucidation be resolved?

Answer:
Contradictions often arise from:

  • Residual Solvents : NMR peaks may overlap with solvent signals (e.g., DMSO-d6 at ~2.5 ppm). Use high-purity deuterated solvents and compare with reference spectra .
  • Tautomerism : The benzo[d]thiazole moiety may exhibit tautomeric shifts. Perform variable-temperature NMR (VT-NMR) to confirm dynamic equilibria .
  • Ionization Artifacts : MS adducts (e.g., Na⁺/K⁺) can distort molecular ion peaks. Use high-resolution mass spectrometry (HRMS) and compare isotopic patterns .
    Validation : Cross-check with X-ray crystallography if single crystals are obtainable .

Basic Research Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.0–8.5 ppm for fluorobenzo[d]thiazole) and piperazine methyl groups (δ 2.3–3.1 ppm) .
  • FT-IR : Confirm carbonyl (C=O) stretches (~1680–1700 cm⁻¹) and C-F bonds (~1250 cm⁻¹) .
  • HRMS : Verify molecular formula (C₂₁H₂₂FN₅OS) with <2 ppm error .
  • XRD : Resolve ambiguities in stereochemistry or crystal packing .

Advanced Research Question: How can structure-activity relationships (SAR) be systematically studied for this compound?

Answer:

Analog Synthesis : Modify substituents (e.g., replace m-tolyl with p-chlorophenyl) and assess bioactivity changes .

Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities toward targets like serotonin receptors .

In Vitro Assays : Test analogs for receptor binding (e.g., radioligand displacement) and functional activity (cAMP modulation) .
Data Interpretation : Correlate electronic effects (e.g., fluorine’s electronegativity) with potency trends .

Basic Research Question: What are the solubility and stability considerations for this compound in experimental settings?

Answer:

  • Solubility : Poor in aqueous buffers; use DMSO for stock solutions (≤10 mM). For in vivo studies, formulate with cyclodextrins or PEG .
  • Stability : Susceptible to hydrolysis at high pH (>8). Store lyophilized at –20°C under argon .
  • Light Sensitivity : Benzo[d]thiazole derivatives degrade under UV light. Use amber vials and minimize light exposure .

Advanced Research Question: How can reaction yields be improved during scale-up synthesis?

Answer:

  • Catalyst Screening : Transition from EDCI/HOBt to greener alternatives (e.g., polymer-supported carbodiimides) .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., amide coupling) to enhance reproducibility .
  • Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates .
    Case Study : A piperazine-containing analog achieved 82% yield via microwave-assisted synthesis (100°C, 20 min) .

Advanced Research Question: What computational strategies are effective for predicting metabolic pathways?

Answer:

  • In Silico Tools : Use SwissADME to predict cytochrome P450 metabolism. Key sites: N-methyl group (oxidation) and piperazine ring (N-dealkylation) .
  • MD Simulations : Simulate liver microsomal environments (GROMACS) to identify reactive intermediates .
  • Experimental Validation : Compare predictions with LC-MS/MS metabolite profiling using human hepatocytes .

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